Cas no 689767-05-3 (3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

3-(4-Methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a structurally complex heterocyclic compound featuring a tetrahydroquinazolinone core with a morpholine substituent and a 4-methoxyphenylmethyl group. Its thione (sulfanylidene) functionality at the 2-position enhances reactivity, making it a valuable intermediate in medicinal chemistry and drug development. The morpholine moiety contributes to improved solubility and bioavailability, while the methoxyphenyl group may influence binding affinity in target interactions. This compound is particularly relevant in the synthesis of pharmacologically active molecules, offering potential applications in kinase inhibition or other therapeutic pathways. Its well-defined structure allows for precise modifications, supporting research in lead optimization and structure-activity relationship studies.
3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one structure
689767-05-3 structure
Product name:3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No:689767-05-3
MF:C20H21N3O3S
MW:383.46404337883
CID:6472116

3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
    • 2,3-Dihydro-3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-2-thioxo-4(1H)-quinazolinone
    • Inchi: 1S/C20H21N3O3S/c1-25-16-5-2-14(3-6-16)13-23-19(24)17-12-15(22-8-10-26-11-9-22)4-7-18(17)21-20(23)27/h2-7,12H,8-11,13H2,1H3,(H,21,27)
    • InChI Key: JDUDQRUHSHVFKZ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(N3CCOCC3)C=C2)C(=O)N(CC2=CC=C(OC)C=C2)C1=S

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 601.6±65.0 °C(Predicted)
  • pka: 11.29±0.20(Predicted)

3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-4130-20μmol
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6548-4130-3mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
3mg
$63.0 2023-09-08
Life Chemicals
F6548-4130-20mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
20mg
$99.0 2023-09-08
Life Chemicals
F6548-4130-50mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
50mg
$160.0 2023-09-08
Life Chemicals
F6548-4130-40mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
40mg
$140.0 2023-09-08
Life Chemicals
F6548-4130-10μmol
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-4130-5μmol
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6548-4130-2mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
2mg
$59.0 2023-09-08
Life Chemicals
F6548-4130-10mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
10mg
$79.0 2023-09-08
Life Chemicals
F6548-4130-15mg
3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
689767-05-3
15mg
$89.0 2023-09-08

3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Related Literature

Additional information on 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Introduction to 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 689767-05-3)

The compound 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, identified by its CAS number 689767-05-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the tetrahydroquinazoline class, a scaffold that has garnered considerable attention due to its versatile biological activities. The structural features of this compound, particularly the presence of a sulfanylidene moiety and functional groups such as 4-methoxyphenyl and morpholin-4-yl, contribute to its unique pharmacological profile.

Recent studies have highlighted the potential of tetrahydroquinazoline derivatives as scaffolds for developing novel therapeutic agents. The sulfanylidene group in this compound introduces a reactive site that can participate in various chemical transformations, making it a valuable intermediate in drug synthesis. Additionally, the 4-methoxyphenyl and morpholin-4-yl substituents are known to enhance the bioavailability and binding affinity of molecules, which is crucial for their efficacy as pharmaceuticals.

In the realm of medicinal chemistry, the development of small molecules with dual or multiple targets is a rapidly evolving area. The compound in question exhibits promising activities that make it a candidate for further investigation in this context. Specifically, preliminary studies suggest that it may interact with multiple biological pathways, including those involved in inflammation and cancer progression. These findings align with the growing interest in multitargeted drugs that can address complex diseases more effectively than single-target agents.

The synthesis of 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves a series of well-defined chemical steps that showcase the ingenuity of modern synthetic organic chemistry. The introduction of the sulfanylidene group requires precise control over reaction conditions to ensure high yield and purity. This underscores the importance of advanced synthetic methodologies in the preparation of complex molecules like this one.

From a computational chemistry perspective, the molecular structure of this compound has been subjected to rigorous simulations to predict its behavior in biological systems. These simulations have provided insights into its binding interactions with potential target proteins, which are critical for understanding its mechanism of action. The results from these studies are consistent with experimental data obtained from in vitro assays, reinforcing the reliability of computational approaches in drug discovery.

The pharmacological evaluation of 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has revealed several intriguing properties. Notably, it demonstrates significant inhibitory activity against enzymes involved in cancer metabolism. This observation is particularly noteworthy given the increasing recognition of metabolic pathways as key regulators of tumor growth and progression. The compound's ability to modulate these pathways may open new avenues for therapeutic intervention.

Furthermore, the presence of both methoxy and morpholine functional groups suggests that this molecule may exhibit favorable pharmacokinetic properties. These groups are known to improve solubility and permeability across biological membranes, which are essential characteristics for an effective drug candidate. Preclinical studies are currently underway to assess these properties more thoroughly and to determine optimal dosing regimens for potential therapeutic applications.

The development of novel pharmaceuticals is often hampered by challenges related to synthetic complexity and scalability. However, advances in synthetic techniques have made it possible to overcome many of these hurdles. The preparation of 3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exemplifies these advancements by demonstrating efficient synthetic routes that can be scaled up for industrial production.

In conclusion,3-(4-methoxyphenyl)methyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 689767-05-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive molecule for exploring new therapeutic strategies. As research continues to uncover more about its potential applications,this compound is poised to play a significant role in addressing some of today's most challenging medical conditions.

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